Cas no 400075-57-2 (1-(4-Bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol)

1-(4-Bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol is a brominated phenylpiperazine derivative with potential applications in medicinal chemistry and pharmacological research. Its structure combines a bromophenyl group with a dimethylphenylpiperazine moiety, offering unique steric and electronic properties for receptor binding studies. The compound's bromine substituent enhances its utility in further functionalization via cross-coupling reactions, while the piperazine ring contributes to its versatility as a scaffold for bioactive molecule development. This product is particularly relevant for investigating adrenergic or serotonergic receptor interactions due to its structural resemblance to known pharmacophores. Its well-defined synthetic pathway ensures reproducibility, making it a reliable intermediate for specialized research applications.
1-(4-Bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol structure
400075-57-2 structure
Product Name:1-(4-Bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol
CAS No:400075-57-2
MF:C20H25BrN2O
MW:389.329304456711
CID:6318743
PubChem ID:2767004
Update Time:2025-05-21

1-(4-Bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol Chemical and Physical Properties

Names and Identifiers

    • 400075-57-2
    • 1-(4-bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethan-1-ol
    • 1-(4-bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol
    • 11G-428S
    • AKOS005077444
    • Oprea1_593409
    • 1-(4-bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazino]-1-ethanol
    • 1-(4-Bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol
    • Inchi: 1S/C20H25BrN2O/c1-15-3-4-16(2)19(13-15)23-11-9-22(10-12-23)14-20(24)17-5-7-18(21)8-6-17/h3-8,13,20,24H,9-12,14H2,1-2H3
    • InChI Key: ZVOIZJCUTUJNLP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(CN1CCN(C2C=C(C)C=CC=2C)CC1)O

Computed Properties

  • Exact Mass: 388.11503g/mol
  • Monoisotopic Mass: 388.11503g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 26.7Ų

Additional information on 1-(4-Bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol

1-(4-Bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol: A Comprehensive Overview

1-(4-Bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol, identified by the CAS number 400075-57-2, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. The molecule consists of a piperazine ring system, which is a six-membered ring containing two nitrogen atoms, connected to a 4-bromophenyl group and a 2,5-dimethylphenyl group. The ethanol moiety further enhances its solubility and bioavailability.

The synthesis of 1-(4-Bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol involves a series of well-established organic reactions, including nucleophilic substitution and coupling reactions. The bromine atom at the para position of the phenyl ring plays a crucial role in determining the compound's reactivity and selectivity. Recent studies have highlighted the importance of such halogenated aromatic compounds in drug design, particularly in targeting specific receptors and enzymes.

One of the most notable aspects of this compound is its potential as a lead molecule in the development of novel therapeutic agents. Researchers have explored its activity against various enzymes, including kinases and proteases, which are critical targets in oncology and neurodegenerative diseases. The presence of the piperazine ring contributes to hydrogen bonding capabilities, enhancing its ability to interact with biological targets.

Recent advancements in computational chemistry have allowed for detailed molecular docking studies of 1-(4-Bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol. These studies have revealed favorable binding affinities towards several G-protein coupled receptors (GPCRs), suggesting its potential role in modulating signaling pathways associated with inflammation and pain. Furthermore, the dimethyl substitution on the phenyl group enhances lipophilicity, which is essential for crossing biological membranes.

In terms of pharmacokinetics, preliminary studies indicate that this compound exhibits moderate solubility in aqueous solutions and good permeability across cellular membranes. These properties are advantageous for oral drug delivery systems. However, further investigations are required to optimize its bioavailability and minimize potential toxicity.

The development of analogs based on 1-(4-Bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol has opened new avenues for exploring structure-activity relationships (SAR). By modifying the substituents on the phenyl rings or altering the piperazine system, researchers can fine-tune the compound's pharmacological properties. For instance, replacing the bromine atom with other halogens or electron-withdrawing groups has shown promising results in enhancing selectivity towards specific targets.

In conclusion, 1-(4-Bromophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol represents a valuable molecule in contemporary drug discovery efforts. Its unique structure, combined with recent advances in computational and experimental techniques, positions it as a strong candidate for further exploration in therapeutic applications. Continued research into its biological effects and optimization strategies will undoubtedly contribute to the development of innovative medicines addressing unmet medical needs.

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